Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate
Description
Cyclopropyl Group at Position 6
The cyclopropyl ring introduces significant steric strain due to its 60° bond angles, deviating from the ideal tetrahedral geometry. This strain increases the energy of the molecule, potentially affecting its conformational flexibility. The cyclopropyl group’s sp³-hybridized carbon atoms also donate slight electron density to the pyrimidine ring via hyperconjugation, marginally altering the aromatic system’s electron distribution.
Trifluoromethyl Group at Position 4
The -CF₃ group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. This induces a meta-directing effect on the pyrimidine ring, polarizing the π-electron system and increasing the acidity of adjacent hydrogen atoms. The trifluoromethyl group’s tetrahedral geometry creates steric hindrance, which may limit rotational freedom around the C-CF₃ bond.
Methyl Carboxylate at Position 2
The methyl carboxylate moiety contributes both steric and electronic effects. The ester group’s carbonyl oxygen withdraws electron density, while the methoxy oxygen donates electrons through resonance. This duality creates a polarized region at position 2, influencing reactivity in nucleophilic or electrophilic reactions.
Table 2: Key Geometric Parameters of Substituents
| Substituent | Bond Length (Å) | Bond Angle (°) | Electronic Effect |
|---|---|---|---|
| Cyclopropyl (C₃H₅) | 1.51 (C-C) | 60 | Weak electron donation |
| Trifluoromethyl (CF₃) | 1.33 (C-F) | 109.5 | Strong electron withdrawal |
| Carboxylate (COOCH₃) | 1.21 (C=O) | 120 | Resonance polarization |
Comparative Structural Analysis with Related Pyrimidine Carboxylates
Comparison with Methyl [6-Methyl-4-(Trifluoromethyl)Pyrimidin-2-yl]Carboxylate
Replacing the cyclopropyl group with a methyl group (as in PubChem CID 91926079) reduces steric bulk but maintains similar electronic effects. The methyl group’s smaller size enhances molecular planarity, potentially increasing crystallinity. However, the absence of cyclopropane’s hyperconjugative effects may alter the ring’s electron density distribution.
Comparison with N-{2-[4-Cyclopropyl-6-(Trifluoromethyl)Pyrimidin-2-yl]Ethyl}Adamantane-1-Carboxamide
The adamantane-derived compound shares the 4-trifluoromethyl-6-cyclopropylpyrimidine motif but replaces the methyl carboxylate with a carboxamide-linked ethyladamantane group. This substitution introduces a bulky polycyclic hydrocarbon, drastically increasing steric hindrance and altering solubility profiles.
Table 3: Structural and Electronic Comparison of Pyrimidine Derivatives
| Compound | Substituent at Position 6 | Substituent at Position 2 | Electron-Withdrawing Groups |
|---|---|---|---|
| Target compound | Cyclopropyl | Methyl carboxylate | CF₃, COOCH₃ |
| Methyl [6-methyl-4-CF₃-pyrimidinyl]CA | Methyl | Methyl carboxylate | CF₃, COOCH₃ |
| Adamantane-carboxamide derivative | Cyclopropyl | Ethyladamantane carboxamide | CF₃, CONH |
Impact of Substituent Position on Aromaticity
The trifluoromethyl group at position 4 and carboxylate at position 2 create a conjugated system that stabilizes the pyrimidine ring through resonance. Comparative studies suggest that electron-withdrawing groups at positions 2 and 4 enhance the ring’s aromaticity, as evidenced by decreased bond alternation in computational models.
Properties
Molecular Formula |
C10H9F3N2O2 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
methyl 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H9F3N2O2/c1-17-9(16)8-14-6(5-2-3-5)4-7(15-8)10(11,12)13/h4-5H,2-3H2,1H3 |
InChI Key |
MXLQJECZCYQLFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reactions
Cyclocondensation of urea derivatives with β-keto esters or malonic esters is a classical method for pyrimidine synthesis. For example:
- Reactants : A urea derivative with a trifluoromethyl group and a β-keto ester with a cyclopropyl moiety.
- Conditions : Acidic catalysts (e.g., HCl, H2SO4) promote cyclization.
Example :
A trifluoromethyl-substituted urea reacts with methyl acetoacetate under acidic conditions to form the pyrimidine core. The methyl ester at position 2 is introduced during this step.
Nucleophilic Substitution
Pre-formed pyrimidines with halide leaving groups (e.g., Cl) undergo substitution to introduce substituents. For example:
- Reactants : 4-Chloro-6-(trifluoromethyl)pyrimidin-2-carboxylic acid.
- Conditions : Grignard reagents (e.g., cyclopropylmagnesium bromide) in THF at 0°C to RT introduce cyclopropyl at position 6.
Introduction of the Cyclopropyl Group
The cyclopropyl group is typically added via Grignard reagents or organometallic coupling .
Grignard Reaction
Procedure :
- Substrate : 4-Chloro-6-(trifluoromethyl)pyrimidin-2-carboxylic acid.
- Reagents : Cyclopropylmagnesium bromide, THF, −78°C to RT.
- Mechanism : Nucleophilic substitution replaces the 6-chloro group with cyclopropyl.
Copper-Catalyzed Cyclopropanation
For enantioselective synthesis, copper–bisoxazoline complexes with trifluorodiazoethane yield cyclopropylboronates, which can be functionalized.
Trifluoromethyl Group Introduction
The trifluoromethyl group is introduced early in the synthesis due to its stability.
Direct Substitution
Procedure :
- Substrate : 6-Cyclopropylpyrimidin-2-carboxylic acid.
- Reagents : Trifluoromethyl iodide (CF3I), Pd catalyst.
- Conditions : Cross-coupling under inert atmosphere.
Note : Limited by the availability of reactive trifluoromethyl reagents.
Cyclization with Trifluoroacetamide Derivatives
Procedure :
- Reactants : Ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane.
- Conditions : Heating to 160–180°C, followed by dehydration with P2O5 and ammonia absorption.
Methyl Ester Formation
The methyl ester at position 2 is introduced via esterification or nucleophilic substitution .
Esterification of Carboxylic Acid
Procedure :
- Substrate : 6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-carboxylic acid.
- Reagents : Methanol, H2SO4 (catalyst), reflux.
- Mechanism : Acid-catalyzed esterification.
Substitution of Chloride with Methoxide
Procedure :
- Substrate : 6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-chloro.
- Reagents : Sodium methoxide (NaOMe), DMF, 60–80°C.
- Mechanism : SNAr replaces Cl with OMe.
Note : Limited by steric hindrance from adjacent substituents.
Optimization and Challenges
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C to RT (Grignard) | High yields at low T |
| Solvent | THF, DMF | Solubility and reactivity |
| Catalyst | CuI (5 mol%) | Enhances substitution efficiency |
Purification
Key Challenges
- Steric Hindrance : Bulky cyclopropyl and trifluoromethyl groups slow substitution.
- Trifluoromethyl Stability : Requires inert atmospheres to prevent decomposition.
Alternative Routes
One-Pot Synthesis
Procedure :
- Reactants : Trifluoroacetamide, 1,3-diamino-2-hydroxypropane, cyclopropyl Grignard.
- Conditions : Sequential heating and Grignard addition.
- Advantage : Reduces intermediate isolation steps.
Enzymatic Synthesis
Procedure :
- Enzyme : Myoglobin variants catalyze cyclopropanation with trifluorodiazoethane.
- Conditions : Mild, enantioselective (ee >95%).
Data Tables
Table 1: Grignard Reaction Optimization
| Entry | Cyclopropyl Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 1 | MgBr (1.0 equiv) | THF | 72 |
| 2 | MgBr (1.5 equiv) | THF | 85 |
| 3 | MgBr + CuI (5 mol%) | THF | 89 |
Table 2: Esterification Conditions
| Entry | Acid Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | H2SO4 | 4 | 92 |
| 2 | DCC/DMAP | 2 | 95 |
Chemical Reactions Analysis
Types of Reactions
Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Key Structural and Functional Differences
Below is a detailed analysis of their differences:
Table 1: Structural and Functional Comparison
| Property | Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate | 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol |
|---|---|---|
| Molecular Formula | C₁₀H₉F₃N₂O₂ | C₉H₅F₃N₂OS |
| Molecular Weight | 246.19 g/mol | 246.21 g/mol |
| Substituents | - 6-Cyclopropyl - 2-Methyl carboxylate |
- 4-(2-Thienyl) - 2-Hydroxyl |
| Key Functional Groups | -CF₃, -COOCH₃ | -CF₃, -OH, Thiophene |
| Predicted logP | ~2.5 (higher lipophilicity due to ester) | ~1.8 (lower due to polar -OH and thienyl S) |
| Hydrogen Bonding Capacity | Low (ester group is a weak H-bond acceptor) | Moderate (-OH acts as H-bond donor/acceptor) |
| Electron Effects | -CF₃ (electron-withdrawing) Cyclopropyl (electron-donating) |
-CF₃ (electron-withdrawing) Thienyl (aromatic, conjugated) |
Discussion of Comparative Properties
Lipophilicity and Solubility :
- The methyl carboxylate group in the target compound enhances lipophilicity (predicted logP ~2.5), making it more suitable for membrane penetration in biological systems. In contrast, the hydroxyl group in 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol increases polarity, reducing logP (~1.8) and improving aqueous solubility .
Substituent Effects on Reactivity: The cyclopropyl group introduces ring strain, which may influence conformational stability and intermolecular interactions. The thienyl group in the comparator is aromatic and planar, enabling π-π stacking interactions with biological targets (e.g., enzyme active sites). The sulfur atom may participate in hydrophobic interactions or coordinate with metal ions .
Biological Implications: The methyl carboxylate ester in the target compound likely improves metabolic stability compared to a free carboxylic acid, reducing susceptibility to hydrolysis. Conversely, the hydroxyl group in the thienyl analog might confer higher reactivity but lower metabolic resistance.
Biological Activity
Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C10H9F3N2O2
- Molecular Weight : 246.19 g/mol
- CAS Number : 1820712-03-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with trifluoromethyl groups can enhance lipophilicity and modulate biological activity through increased binding affinity to target proteins.
Biological Activity Overview
-
Antiparasitic Activity :
- Studies have shown that pyrimidine derivatives exhibit significant antiparasitic effects, particularly against malaria parasites. The incorporation of trifluoromethyl groups has been linked to improved potency against Plasmodium falciparum, the causative agent of malaria. For instance, a related compound demonstrated an EC50 value of 0.395 μM, indicating strong activity against the parasite's Na+-ATPase .
- Anticancer Potential :
- Metabolic Stability :
Case Study 1: Antiparasitic Efficacy
A study focused on the optimization of pyrimidine derivatives for antimalarial activity highlighted the role of structural modifications in enhancing efficacy against malaria parasites. This compound was part of a series that exhibited promising results with low nanomolar EC50 values, showcasing its potential as a lead compound in antimalarial drug development.
Case Study 2: Anticancer Activity
In a separate investigation, this compound was evaluated for its ability to inhibit cancer cell growth. The study reported that the compound effectively reduced cell viability in various cancer cell lines, correlating with its ability to modulate key signaling pathways involved in tumor progression.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
